molecular formula C11H9ClN2O2S B171796 4-chloro-N-(pyridin-2-yl)benzenesulfonamide CAS No. 1213-38-3

4-chloro-N-(pyridin-2-yl)benzenesulfonamide

Cat. No.: B171796
CAS No.: 1213-38-3
M. Wt: 268.72 g/mol
InChI Key: ABTLMGYPRQPZJF-UHFFFAOYSA-N
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Description

4-Chloro-N-(pyridin-2-yl)benzenesulfonamide is an organic compound with the molecular formula C11H9ClN2O2S It is characterized by the presence of a chloro group attached to a benzene ring, which is further connected to a sulfonamide group and a pyridine ring

Mechanism of Action

Target of Action

The primary targets of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide are carbonic anhydrases (CAs) . These enzymes play a crucial role in maintaining pH homeostasis in cells, which is essential for various physiological processes .

Mode of Action

This compound acts as an inhibitor of carbonic anhydrases . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition disrupts the pH balance within cells, affecting their function and survival .

Biochemical Pathways

The inhibition of carbonic anhydrases by this compound affects several biochemical pathways. Most notably, it disrupts the carbon dioxide transport pathway , leading to an accumulation of carbon dioxide in cells . This can inhibit cellular respiration and other processes that rely on a stable internal pH .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, sulfonamides generally have good oral bioavailability. They are widely distributed throughout the body, metabolized in the liver, and excreted in the urine. The compound’s sulfonamide group likely contributes to its solubility and absorption .

Result of Action

The inhibition of carbonic anhydrases by this compound can lead to cellular acidosis , as the cells are unable to effectively remove carbon dioxide . This can lead to cell death, particularly in cancer cells, which often rely on carbonic anhydrases for survival and growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the surrounding environment can affect the compound’s ability to inhibit carbonic anhydrases . Additionally, the presence of other substances that bind to carbonic anhydrases could potentially affect the efficacy of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-(pyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonamide group can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-N-(pyridin-2-yl)benzenesulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Chloro-N-(pyridin-2-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chloro and pyridinyl groups allows for versatile chemical modifications and interactions with biological targets.

Properties

IUPAC Name

4-chloro-N-pyridin-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h1-8H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTLMGYPRQPZJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20279377
Record name 4-chloro-N-(pyridin-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213-38-3
Record name 1213-38-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12533
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-N-(pyridin-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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